

Application Notes and Protocols for MU1210 in In Vitro Kinase Assays

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Compound of Interest

Compound Name: MU1210

Cat. No.: B1193149

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Introduction

MU1210 is a potent and selective chemical probe for the Cdc2-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK4.^{[1][2][3]} These serine/threonine and tyrosine dual-specificity kinases play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine and arginine-rich (SR) splicing factors.^[1] Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.^[1] These application notes provide detailed protocols for the use of **MU1210** in in vitro kinase assays to facilitate research and drug development efforts targeting the CLK family of kinases.

Quantitative Data Summary

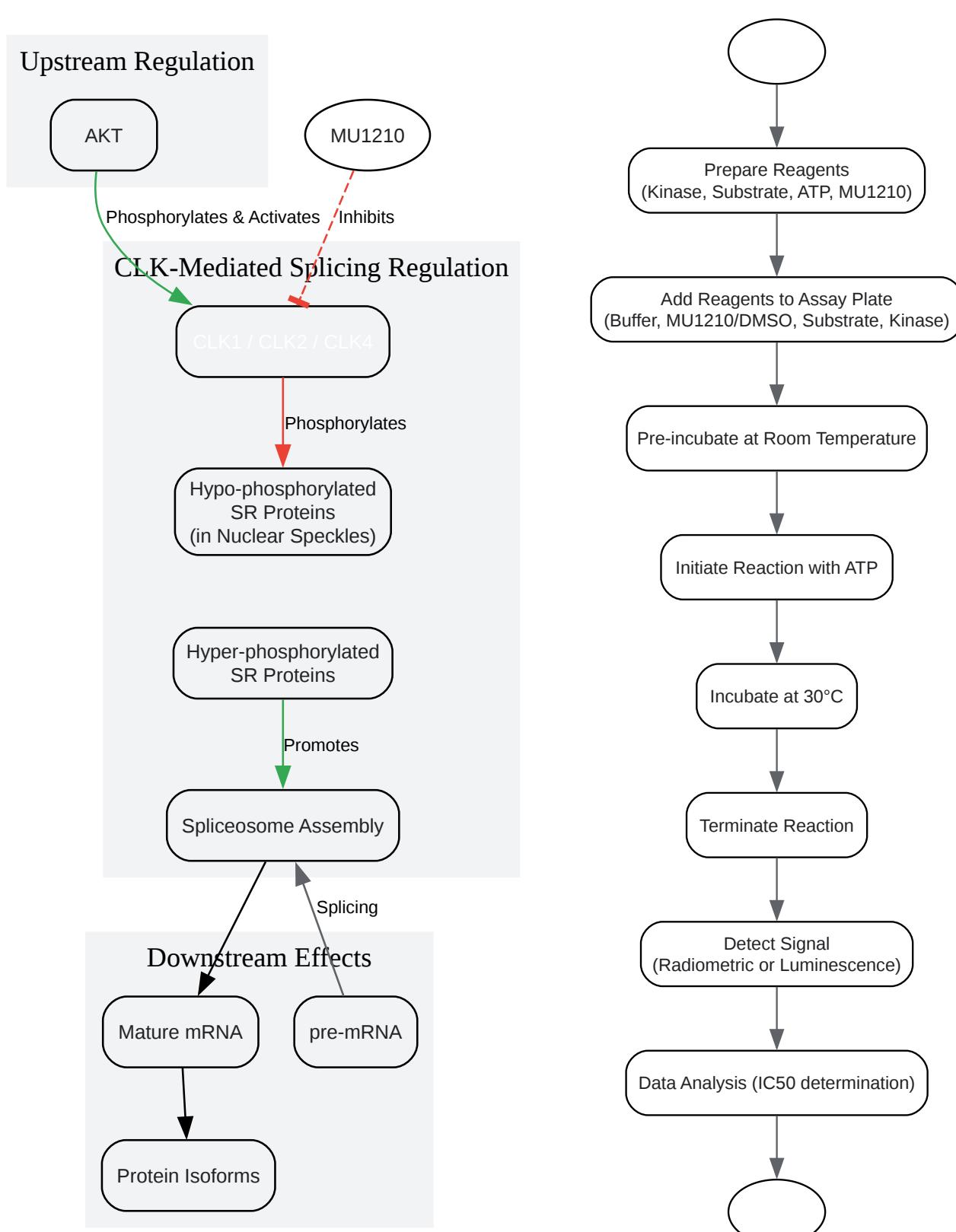
The inhibitory activity of **MU1210** against a panel of kinases has been characterized using various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for **MU1210** against its primary targets and selected off-targets.

Kinase Target	IC50 (nM)	Assay Type	Reference
CLK1	8	Biochemical	[1] [2] [3]
CLK2	20	Biochemical	[1] [2] [3]
CLK4	12	Biochemical	[1] [3]
HIPK2	23	Biochemical	[1] [3]
HIPK1	187	Biochemical	[2]
HIPK3	159	Biochemical	[3]
DYRK1A	213	Biochemical	[3]
DYRK1B	956	Biochemical	[3]
DYRK2	1309	Biochemical	[2] [3]
CLK3	>3000	Biochemical	[1] [3]

Note: It is recommended to use **MU1210** at concentrations up to 1 μ M in cellular assays, with 500 nM being a frequently recommended concentration. Due to its low solubility, concentrations higher than 10 μ M should be avoided in in vitro assays.[\[1\]](#)

Signaling Pathway

CLK kinases are key regulators of pre-mRNA splicing. The pathway diagram below illustrates the central role of CLKs in phosphorylating SR proteins, leading to their release from nuclear speckles and subsequent participation in spliceosome assembly. Upstream, kinases such as AKT can influence CLK activity.

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References

- 1. mdpi.com [mdpi.com]
- 2. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
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